molecular formula C18H17ClN4O B11470982 N-[4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)phenyl]acetamide

N-[4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)phenyl]acetamide

Cat. No.: B11470982
M. Wt: 340.8 g/mol
InChI Key: YMMCJTMKWMMTIK-UHFFFAOYSA-N
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Description

N-[4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)phenyl]acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a complex arrangement of aromatic and heterocyclic rings, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)phenyl]acetamide typically involves multi-step organic reactions. One common method includes the condensation of 6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazole with 4-aminophenylacetamide under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Advanced purification techniques, including recrystallization and chromatography, are employed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions: N-[4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like halogens or nitro groups, leading to substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

N-[4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)phenyl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to and inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may interfere with DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

N-[4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)phenyl]acetamide can be compared with other similar compounds, such as:

    Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure and different reactivity.

    Disilanes: Organosilicon compounds with unique electronic properties and applications in materials science.

    Ketoprofen Related Compound F: A pharmaceutical compound with distinct therapeutic applications.

Properties

Molecular Formula

C18H17ClN4O

Molecular Weight

340.8 g/mol

IUPAC Name

N-[4-(6-chloro-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-2-yl)phenyl]acetamide

InChI

InChI=1S/C18H17ClN4O/c1-12(24)20-13-5-7-14(8-6-13)22-9-10-23-17(11-22)21-16-4-2-3-15(19)18(16)23/h2-8H,9-11H2,1H3,(H,20,24)

InChI Key

YMMCJTMKWMMTIK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2CCN3C(=NC4=C3C(=CC=C4)Cl)C2

Origin of Product

United States

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